Cas no 941867-42-1 (7-chloro-4-methyl-N-(pyridin-3-yl)methyl-1,3-benzothiazol-2-amine)

7-Chloro-4-methyl-N-(pyridin-3-yl)methyl-1,3-benzothiazol-2-amine is a benzothiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a chloro-substituted benzothiazole core linked to a pyridinylmethylamine moiety, offering versatility for further functionalization. The compound’s distinct heterocyclic framework may exhibit biological activity, making it a candidate for drug discovery, particularly in targeting kinase or receptor-based pathways. Its synthetic accessibility and stability under standard conditions enhance its utility as a building block for developing novel therapeutic agents. The presence of both nitrogen and sulfur heteroatoms contributes to its potential as a ligand or intermediate in catalytic and coordination chemistry.
7-chloro-4-methyl-N-(pyridin-3-yl)methyl-1,3-benzothiazol-2-amine structure
941867-42-1 structure
Product name:7-chloro-4-methyl-N-(pyridin-3-yl)methyl-1,3-benzothiazol-2-amine
CAS No:941867-42-1
MF:C14H12ClN3S
MW:289.783180236816
MDL:MFCD09743215
CID:4660418
PubChem ID:42281707

7-chloro-4-methyl-N-(pyridin-3-yl)methyl-1,3-benzothiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 7-Chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
    • 2-Benzothiazolamine, 7-chloro-4-methyl-N-(3-pyridinylmethyl)-
    • 7-chloro-4-methyl-N-(pyridin-3-yl)methyl-1,3-benzothiazol-2-amine
    • MDL: MFCD09743215
    • Inchi: 1S/C14H12ClN3S/c1-9-4-5-11(15)13-12(9)18-14(19-13)17-8-10-3-2-6-16-7-10/h2-7H,8H2,1H3,(H,17,18)
    • InChI Key: RYENHHAMSPORRT-UHFFFAOYSA-N
    • SMILES: S1C2=C(Cl)C=CC(C)=C2N=C1NCC1=CC=CN=C1

7-chloro-4-methyl-N-(pyridin-3-yl)methyl-1,3-benzothiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00772477-1g
7-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
941867-42-1 95%
1g
¥5680.0 2024-04-17
AN HUI ZE SHENG Technology Co., Ltd.
CB2146-0380-500mg
7-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
941867-42-1 95%+
500mg
¥3241.00 2023-09-15
Enamine
EN300-238423-10.0g
7-chloro-4-methyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine
941867-42-1 95%
10.0g
$3131.0 2024-06-19
Life Chemicals
F2146-0380-2.5g
7-chloro-4-methyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine
941867-42-1 95%+
2.5g
$1402.0 2023-09-06
Life Chemicals
F2146-0380-5g
7-chloro-4-methyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine
941867-42-1 95%+
5g
$2103.0 2023-09-06
Enamine
EN300-238423-10g
7-chloro-4-methyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine
941867-42-1
10g
$3131.0 2023-09-15
A2B Chem LLC
AV81337-100mg
7-Chloro-4-methyl-n-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
941867-42-1 95%+
100mg
$577.00 2023-12-29
A2B Chem LLC
AV81337-5g
7-Chloro-4-methyl-n-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
941867-42-1 95%
5g
$2306.00 2024-07-18
A2B Chem LLC
AV81337-1mg
7-Chloro-4-methyl-n-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
941867-42-1 95%+
1mg
$204.00 2023-12-29
A2B Chem LLC
AV81337-500mg
7-Chloro-4-methyl-n-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
941867-42-1 95%+
500mg
$1043.00 2023-12-29

Additional information on 7-chloro-4-methyl-N-(pyridin-3-yl)methyl-1,3-benzothiazol-2-amine

Professional Introduction to 7-chloro-4-methyl-N-(pyridin-3-yl)methyl-1,3-benzothiazol-2-amine (CAS No. 941867-42-1)

7-chloro-4-methyl-N-(pyridin-3-yl)methyl-1,3-benzothiazol-2-amine, identified by its CAS number 941867-42-1, is a compound of significant interest in the field of pharmaceutical chemistry. This heterocyclic molecule, featuring a benzothiazole core, has garnered attention due to its potential applications in medicinal chemistry and drug development. The structural attributes of this compound, including its 7-chloro and 4-methyl substituents, as well as the presence of a pyridin-3-ylmethyl side chain, contribute to its unique chemical properties and biological activity.

The benzothiazole scaffold is a prominent motif in pharmaceutical research, known for its versatility in interacting with biological targets. The benzothiazole ring system is capable of engaging with various enzymes and receptors, making it a valuable building block for the design of bioactive molecules. In particular, the 7-chloro substitution enhances the electrophilicity of the ring, facilitating further functionalization and interaction with biological systems. The 4-methyl group introduces steric and electronic effects that can modulate the compound's binding affinity and selectivity.

The incorporation of a pyridin-3-ylmethyl moiety into the structure adds another layer of complexity and functionality. Pyridine derivatives are widely recognized for their role in drug design due to their ability to form hydrogen bonds and coordinate with metal ions. The pyridin-3-ylmethyl group can serve as a linker or anchor point for further chemical modifications, enabling the synthesis of more intricate molecular architectures.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. The compound 7-chloro-4-methyl-N-(pyridin-3-yl)methyl-1,3-benzothiazol-2-amine has been investigated for its potential pharmacological properties. Preliminary studies suggest that this molecule may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. The benzothiazole core, combined with the electron-withdrawing effects of the 7-chloro substituent, could enhance its binding affinity to target proteins.

pyridin-3-ylmethyl group may contribute to its ability to interact with biological membranes or other macromolecules. This aspect has implications for drug delivery systems and bioavailability enhancement. Researchers have explored various synthetic routes to optimize the production of this compound, aiming to achieve high yields and purity levels suitable for further pharmacological evaluation.

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